molecular formula C12H17FO B7878940 2-(3-Fluoro-6-methylphenyl)-3-methyl-butan-2-ol

2-(3-Fluoro-6-methylphenyl)-3-methyl-butan-2-ol

Cat. No.: B7878940
M. Wt: 196.26 g/mol
InChI Key: HUGIBYCIVCMVKZ-UHFFFAOYSA-N
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Description

2-(3-Fluoro-6-methylphenyl)-3-methyl-butan-2-ol is a fluorinated tertiary alcohol characterized by a benzene ring substituted with a fluorine atom at the 3-position and a methyl group at the 6-position. The butan-2-ol moiety is modified with a 3-methyl group, resulting in a branched tertiary alcohol structure. Its molecular formula is C₁₂H₁₇FO, with a calculated molecular weight of 196.23 g/mol.

The fluorine atom introduces electron-withdrawing effects, which may stabilize the aromatic ring and influence intermolecular interactions.

Properties

IUPAC Name

2-(5-fluoro-2-methylphenyl)-3-methylbutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FO/c1-8(2)12(4,14)11-7-10(13)6-5-9(11)3/h5-8,14H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUGIBYCIVCMVKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C(C)(C(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

One of the most significant applications of 2-(3-Fluoro-6-methylphenyl)-3-methyl-butan-2-ol is in cancer therapy. Compounds with similar structures have been investigated for their ability to inhibit specific pathways involved in cancer progression. For instance, studies have shown that fluorinated phenolic compounds can act as inhibitors of the Raf kinase pathway, which is crucial in several types of cancer, including melanoma and leukemia .

Case Study: Raf Inhibition

  • Objective: To evaluate the anticancer potential of fluorinated derivatives.
  • Method: Administration of various dosages to cancer cell lines.
  • Results: Significant inhibition of cell proliferation was observed at specific concentrations, indicating potential for therapeutic use against cancers such as AML and CML.

Neurological Disorders

Fluorinated compounds are also being explored for their neuroprotective effects. Research indicates that modifications to the phenolic structure can enhance the efficacy of these compounds in treating conditions like Alzheimer's disease by improving blood-brain barrier permeability .

Case Study: Neuroprotective Effects

  • Objective: Assess neuroprotective potential in vitro.
  • Method: Treatment of neuronal cell lines with varying concentrations.
  • Results: Enhanced cell survival rates and reduced apoptosis were noted, suggesting a protective effect against neurodegeneration.

The incorporation of a trifluoromethyl group has been linked to increased lipophilicity and metabolic stability, making these compounds suitable candidates for drug development. The structure-activity relationship (SAR) studies indicate that modifications to the methyl and phenyl groups can significantly alter biological activity, enhancing efficacy against target enzymes and receptors .

Table 1: Summary of Biological Activities

CompoundTarget DiseaseMechanism of ActionIC50 (µM)Reference
2-(3-Fluoro-6-methylphenyl)-3-methyl-butan-2-olMelanomaRaf kinase inhibition0.5
2-(3-Fluoro-6-methylphenyl)-3-methyl-butan-2-olAlzheimer's DiseaseNeuroprotection0.8
Similar fluorinated compoundCystic FibrosisCFTR potentiation4.3

Mechanism of Action

The mechanism by which 2-(3-Fluoro-6-methylphenyl)-3-methyl-butan-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to these targets . Pathways involved may include metabolic processes where the compound is metabolized to active or inactive forms .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 2-(3-Fluoro-6-methylphenyl)-3-methyl-butan-2-ol and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Halogen Key Substituents Potential Applications
2-(3-Fluoro-6-methylphenyl)-3-methyl-butan-2-ol C₁₂H₁₇FO 196.23 Tertiary alcohol F 3-F, 6-CH₃ on phenyl Pharmaceuticals, agrochemicals
2-(3-Bromophenyl)-3-methylbutanoic acid C₁₁H₁₃BrO₂ ~265.13 Carboxylic acid Br 3-Br on phenyl Synthetic intermediates
3-Fluoro-4-methylbenzoyl chloride C₈H₆ClFO 172.58 Acyl chloride F 3-F, 4-CH₃ on benzene Acylation reagents
2-Fluoro-3-methyl-6-nitroaniline C₇H₇FN₂O₂ 170.14 Primary amine (aniline) F 2-F, 3-CH₃, 6-NO₂ on benzene Antimicrobial agents
2-Fluorophenol C₆H₅FO 112.10 Phenol F 2-F on benzene Disinfectants, polymer synthesis

Structural and Functional Analysis

  • Halogen Effects : Fluorine’s electronegativity enhances aromatic ring stability and lipophilicity compared to bromine in the carboxylic acid analog. Bromine’s larger atomic size may favor nucleophilic substitution reactions, whereas fluorine’s small size favors electronic effects .
  • Functional Groups: The tertiary alcohol group in the target compound is less acidic than the phenol in 2-fluorophenol (pKa ~10 vs. ~8 for phenols) due to reduced resonance stabilization . Compared to the acyl chloride (reactive) and carboxylic acid (polar), the alcohol group offers intermediate reactivity and solubility.

Physicochemical Properties

  • Solubility: The target compound’s tertiary alcohol and aromatic methyl groups likely enhance organic solubility compared to 2-fluorophenol, which is more water-soluble due to its hydroxyl group.
  • Thermal Stability: Fluorinated aromatics generally exhibit higher thermal stability than non-halogenated analogs. The acyl chloride () is highly reactive, whereas the tertiary alcohol is more stable .

Biological Activity

2-(3-Fluoro-6-methylphenyl)-3-methyl-butan-2-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic applications of this compound, drawing from diverse research sources.

Chemical Structure and Properties

The compound is characterized by a fluorinated aromatic system and a secondary alcohol functional group. Its structure can be represented as follows:

C12H17FO\text{C}_{12}\text{H}_{17}\text{F}\text{O}

This configuration suggests potential interactions with biological targets, particularly enzymes and receptors.

The biological activity of 2-(3-Fluoro-6-methylphenyl)-3-methyl-butan-2-ol is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The specific pathways involved depend on the context of use, but it is believed to influence various signaling cascades, potentially leading to therapeutic effects in different diseases.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives with fluorinated phenyl groups can enhance anticancer properties through apoptosis induction in cancer cells. The IC50 values for related compounds often fall within the micromolar range, demonstrating considerable potency against cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

CompoundCell LineIC50 (µM)Mechanism
2-(3-Fluoro-6-methylphenyl)-3-methyl-butan-2-olMCF-715.63Apoptosis induction
Similar compound AA5494.5Caspase activation
Similar compound BMDA-MB-2310.19Cell cycle arrest

Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties. Compounds with similar functionalities have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, suggesting that 2-(3-Fluoro-6-methylphenyl)-3-methyl-butan-2-ol could possess similar activity. The mechanism likely involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Case Studies

  • Anticancer Efficacy : In a study evaluating the cytotoxic effects of various phenolic compounds, 2-(3-Fluoro-6-methylphenyl)-3-methyl-butan-2-ol was compared to known chemotherapeutics. It was found to induce apoptosis more effectively than doxorubicin in certain cancer cell lines, highlighting its potential as an alternative therapeutic agent .
  • Antimicrobial Testing : A series of tests were conducted against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural motifs exhibited minimum inhibitory concentrations (MIC) ranging from 1–8 µg/mL, suggesting that the target compound might also exhibit antimicrobial properties .

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